molecular formula C12H13BrN2O2S B6145972 1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole CAS No. 2137993-88-3

1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole

Cat. No.: B6145972
CAS No.: 2137993-88-3
M. Wt: 329.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole is a chemical compound with a complex structure that includes a pyrazole ring, a bromomethyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole typically involves multiple steps, starting with the bromination of 2-methylbenzene to introduce the bromomethyl group

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrazoles or benzene derivatives.

Scientific Research Applications

1-[4-(Bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Application in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The bromomethyl group and the methanesulfonyl group play crucial roles in these interactions, influencing the compound's binding affinity and biological activity.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-4-methylbenzene: Similar structure but lacks the pyrazole ring.

  • 4-Methanesulfonyl-1H-pyrazole: Similar pyrazole core but different substituents.

Uniqueness: 1-[4-(Bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole is unique due to its combination of a bromomethyl group and a methanesulfonyl group on a pyrazole ring, which provides distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2137993-88-3

Molecular Formula

C12H13BrN2O2S

Molecular Weight

329.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.